molecular formula C11H11F3O2 B6312856 Methyl 2-methyl-3-(trifluoromethyl)phenylacetate CAS No. 1261852-37-2

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate

Cat. No. B6312856
CAS RN: 1261852-37-2
M. Wt: 232.20 g/mol
InChI Key: SYLGYKYGJQQYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate (M2M3TFP) is an organic compound with a variety of applications in the scientific and medical fields. It is a colorless liquid with a pleasant smell and is used as a solvent in many industrial processes, as well as a food additive and preservative. M2M3TFP is also used in the synthesis of various pharmaceuticals and other compounds.

Mechanism of Action

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to interact with a variety of proteins, enzymes, and receptors in the human body. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 2E1, which is involved in the metabolism of drugs and other compounds. Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has also been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects in the human body. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 2E1. It has also been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neurotransmitter release. In addition, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to have an inhibitory effect on the activity of certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has several advantages and limitations when used in laboratory experiments. One of the advantages of using Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is its low toxicity, which makes it a safe choice for use in laboratory experiments. Additionally, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is also a volatile compound, which can make it difficult to handle in the laboratory. Additionally, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is an expensive compound, which can limit its use in laboratory experiments.

Future Directions

The potential applications of Methyl 2-methyl-3-(trifluoromethyl)phenylacetate are still being explored. One potential future direction is to further explore its potential as an antifungal agent. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Additionally, further research could be done to explore the potential for Methyl 2-methyl-3-(trifluoromethyl)phenylacetate to interact with other proteins, enzymes, and receptors in the human body. Finally, further research could be done to explore the potential for Methyl 2-methyl-3-(trifluoromethyl)phenylacetate to be used as a preservative and food additive, as well as its potential use in other industrial processes.

Synthesis Methods

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate can be synthesized through a variety of methods, including the reaction of methyl acetate with trifluoromethyl phenol, the reaction of trifluoromethyl phenol with acetic anhydride, and the reaction of methyl acetate with trifluoromethyl phenylacetate. The reaction of methyl acetate with trifluoromethyl phenol is the most common method used to synthesize Methyl 2-methyl-3-(trifluoromethyl)phenylacetate. This reaction involves the reaction of methyl acetate with trifluoromethyl phenol in the presence of a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has a variety of applications in the scientific and medical fields. It has been used as a solvent in the synthesis of pharmaceuticals, as well as in the production of pesticides and other agricultural products. It is also used as a preservative and food additive, and has been studied for its potential as an antifungal agent. Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

methyl 2-[2-methyl-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-8(6-10(15)16-2)4-3-5-9(7)11(12,13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGYKYGJQQYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(trifluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.